Zero Hydrogen-Bond Donors vs. One HBD in 2-Phenyl-7-azaindole: Implications for Permeability and Kinase Hinge-Binding Mode
1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine possesses zero hydrogen-bond donor atoms, compared to one HBD for its direct N1–H analog 2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) . The removal of the pyrrole N–H donor eliminates a key polarity element: the title compound exhibits a PSA of 17.82 Ų versus 28.68 Ų for the 2-phenyl analog, a 38% reduction that predicts superior passive membrane permeability based on the well-established PSA < 60 Ų threshold for oral bioavailability [1]. Furthermore, N-methylation abolishes the capacity of the 7-azaindole core to act as a bidentate hinge-binding H-bond donor in kinase active sites, a mode dominant in clinical 7-azaindole inhibitors such as vemurafenib. This alters selectivity profiles when the title compound is incorporated into elaborated kinase inhibitor structures [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0; PSA = 17.82 Ų; XLogP = 2.9 |
| Comparator Or Baseline | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4): HBD = 1; PSA = 28.68 Ų; LogP = 3.23 |
| Quantified Difference | ΔHBD = −1 (100% reduction); ΔPSA = −10.86 Ų (−38%); ΔLogP ≈ −0.33 |
| Conditions | Computed physicochemical parameters (XLogP/PSA from Chem960, Chemsrc, Bidepharm databases) |
Why This Matters
Procurement of the N-methyl analog is mandatory when the target kinase inhibitor design requires elimination of pyrrole N–H H-bond donation to avoid undesired hinge interactions or to improve membrane permeability, as the N–H analog cannot be deprotected without degrading the 7-azaindole core.
- [1] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. (PSA < 60 Ų rule). View Source
- [2] Mérour, J.-Y.; Buron, F.; Plé, K.; Bonnet, P.; Routier, S. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19935–19979. DOI: 10.3390/molecules191219935. View Source
